2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol
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Overview
Description
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of rubber and plastic materials. The compound’s unique structure allows it to effectively inhibit oxidation processes, thereby enhancing the durability and stability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol typically involves the alkylation of phenolic precursors. One common method includes the reaction of 2-tert-butyl-4-methylphenol with 4-methylbenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and lifespan of products.
Mechanism of Action
The antioxidant effect of 2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, further inhibiting oxidative processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in stabilizing materials.
2,6-Di-tert-butyl-4-methylphenol:
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in fuels and other industrial products.
Uniqueness
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol is unique due to the presence of the sulfinyl group, which enhances its antioxidant properties and provides additional stability compared to other phenolic antioxidants. This makes it particularly effective in applications requiring high oxidative stability.
Properties
CAS No. |
64791-00-0 |
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Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-6-(4-methylphenyl)sulfinylphenol |
InChI |
InChI=1S/C18H22O2S/c1-12-6-8-14(9-7-12)21(20)16-11-13(2)10-15(17(16)19)18(3,4)5/h6-11,19H,1-5H3 |
InChI Key |
YSPDBKADVFNDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=CC(=C2O)C(C)(C)C)C |
Origin of Product |
United States |
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